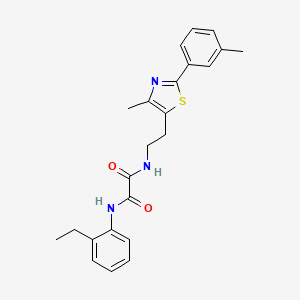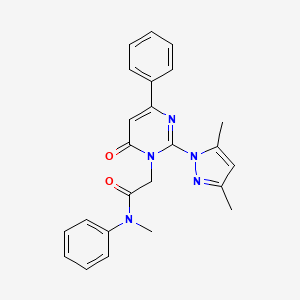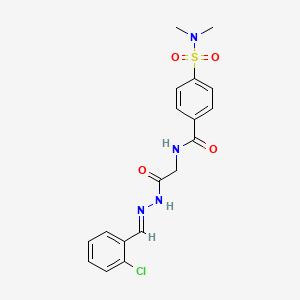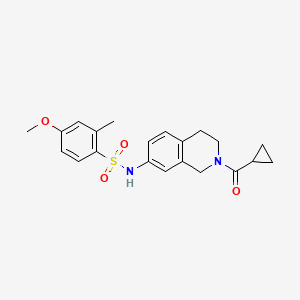
N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as ETTA and has been studied extensively for its biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide involves the reaction of 2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine with 2-ethylphenyl isocyanate to form the corresponding urea derivative, which is then reacted with oxalyl chloride to form the final product.
Starting Materials
2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine, 2-ethylphenyl isocyanate, oxalyl chloride
Reaction
Step 1: Reaction of 2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethylamine with 2-ethylphenyl isocyanate in anhydrous dichloromethane at room temperature to form the corresponding urea derivative., Step 2: Purification of the urea derivative by column chromatography., Step 3: Reaction of the purified urea derivative with oxalyl chloride in anhydrous dichloromethane at 0-5°C to form the final product, N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide., Step 4: Purification of the final product by column chromatography.
Mecanismo De Acción
The mechanism of action of ETTA is not fully understood, but it is believed to involve the chelation of zinc ions. ETTA has been shown to selectively bind to zinc ions, which can lead to changes in cellular processes and signaling pathways.
Efectos Bioquímicos Y Fisiológicos
ETTA has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties and can modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ETTA in lab experiments is its ability to selectively bind to zinc ions, which can be useful for studying the role of zinc in cellular processes. However, one limitation of using ETTA is that it can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving ETTA, including the development of new fluorescent probes for detecting other metal ions. Additionally, ETTA could be further studied for its potential as a therapeutic agent for the treatment of cancer and other diseases. Finally, more research is needed to fully understand the mechanism of action of ETTA and its effects on cellular processes.
In conclusion, ETTA is a compound with potential applications in scientific research. Its ability to selectively bind to zinc ions makes it a useful tool for studying the role of zinc in cellular processes. Further research is needed to fully understand the mechanism of action of ETTA and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
ETTA has been used in various scientific research applications, including as a fluorescent probe for detecting zinc ions in living cells. This compound has also been studied for its potential as a therapeutic agent for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
N'-(2-ethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-4-17-9-5-6-11-19(17)26-22(28)21(27)24-13-12-20-16(3)25-23(29-20)18-10-7-8-15(2)14-18/h5-11,14H,4,12-13H2,1-3H3,(H,24,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUCDQGPSWLBID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-ethylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methoxybenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2458611.png)

![4-methoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2458616.png)


![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propionamide](/img/structure/B2458619.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide](/img/structure/B2458621.png)
![3-allyl-8-isopropyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458622.png)


![N-(3,4-dimethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2458629.png)
![Methyl 2-aminofuro[3,2-b]pyridine-3-carboxylate](/img/structure/B2458631.png)

